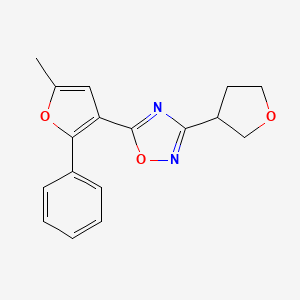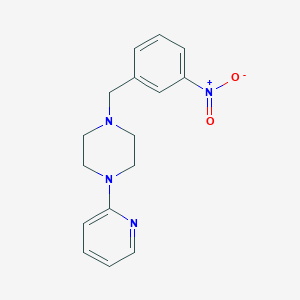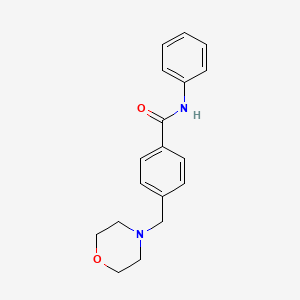![molecular formula C15H16FN3O3 B5628928 1-(4-fluorophenyl)-4-[(5-nitro-2-furyl)methyl]piperazine](/img/structure/B5628928.png)
1-(4-fluorophenyl)-4-[(5-nitro-2-furyl)methyl]piperazine
Descripción general
Descripción
This compound belongs to a class of organic molecules that often serve as intermediates in the synthesis of various biologically active molecules, including those with potential antimicrobial properties. While the specific compound "1-(4-fluorophenyl)-4-[(5-nitro-2-furyl)methyl]piperazine" wasn't directly found in the literature, related research provides insights into the synthesis, characterization, and applications of structurally similar piperazine derivatives.
Synthesis Analysis
Synthesis of structurally related piperazine derivatives involves a series of steps, including the condensation reactions and substitutions. For instance, the synthesis of novel substituted 1-[bis(4-fluorophenyl)-methyl]piperazine derivatives was characterized by IR and 1H NMR, indicating a structured approach to creating a wide range of piperazine-based compounds with potential antimicrobial activities (J. Narendra Sharath Chandra et al., 2006).
Molecular Structure Analysis
The molecular structure of piperazine derivatives is crucial for understanding their potential interactions and functions. X-ray crystallography provides detailed insights into the molecular geometry and intermolecular interactions. For example, the crystal structure of 1-(4-Fluorophenyl)-4-[(1E)-3,4,4-trichloro-2-nitro-1-(propylsulfanyl)buta-1,3-dien-1-yl]piperazine was determined, showcasing the compound's specific crystalline form and conformation (N. G. Deniz & C. Ibiş, 2009).
Chemical Reactions and Properties
Piperazine derivatives undergo various chemical reactions, influencing their physical and chemical properties. The reactivity can be tailored by substituting different groups on the piperazine ring, affecting the compound's potential as a pharmaceutical agent. For example, the synthesis and characterization of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate involved reactions that highlight the versatility of piperazine compounds in creating biologically active molecules (C. Sanjeevarayappa et al., 2015).
Physical Properties Analysis
The physical properties of piperazine derivatives, such as solubility, melting point, and stability, are important for their practical applications. These properties are influenced by the molecular structure and the nature of substituents on the piperazine ring. For instance, the thermal and crystallographic studies of related compounds provide insights into their stability and behavior under various conditions (S. Awasthi et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds and potential biological activity, are key for the development of pharmaceuticals. The antimicrobial studies on novel N-alkyl and N-sulfonyl derivatives of 1-[bis(4-fluorophenyl)-methyl]piperazine indicate that modifications to the piperazine structure can lead to significant biological activities, highlighting the compound's versatility and potential for drug development (J. Narendra Sharath Chandra et al., 2006).
Aplicaciones Científicas De Investigación
Synthesis and Medicinal Chemistry
Synthesis of Flunarizine : A study explored the synthesis of Flunarizine, a drug used to treat migraines and epilepsy, which is structurally related to 1-(4-fluorophenyl)-4-[(5-nitro-2-furyl)methyl]piperazine. This synthesis involves condensation reactions and has been achieved through various metal-catalyzed processes (Shakhmaev, Sunagatullina, & Zorin, 2016).
Crystal Structure Analysis : A study conducted crystal structure analysis of a compound closely related to 1-(4-fluorophenyl)-4-[(5-nitro-2-furyl)methyl]piperazine, providing insights into its molecular geometry and crystalline form, which are crucial for understanding its chemical behavior and potential applications (Deniz & Ibiş, 2009).
Biological and Antimicrobial Activity
Antitumor Activity : Research on derivatives of 1-(4-fluorophenyl)-4-[(5-nitro-2-furyl)methyl]piperazine indicated significant inhibitory activity against certain tumor cells, highlighting the compound's potential in cancer research and therapy (Ding et al., 2016).
Antimicrobial Studies : A study synthesized novel derivatives of this compound and evaluated their antimicrobial activities. Some derivatives showed potent activities against various bacteria, suggesting the compound's usefulness in developing new antimicrobial agents (Chandra et al., 2006).
Pharmacological and Therapeutic Research
Development of Radiotracers : Studies have explored the use of fluorophenyl-piperazine derivatives in developing radiotracers for positron emission tomography (PET), highlighting their potential in neurological imaging and diagnostics (Kilbourn & Haka, 1988).
Drug Metabolism Research : The metabolites of a related compound were studied, providing insights into the biotransformation pathways in rats, which is essential for understanding the drug's metabolism and designing safer and more effective pharmaceuticals (Kawashima, Satomi, & Awata, 1991).
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-4-[(5-nitrofuran-2-yl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O3/c16-12-1-3-13(4-2-12)18-9-7-17(8-10-18)11-14-5-6-15(22-14)19(20)21/h1-6H,7-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZXYSJYIXZQXRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(O2)[N+](=O)[O-])C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
15 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47199007 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(4-Fluorophenyl)-4-[(5-nitro-2-furyl)methyl]piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R*,5R*)-6-(2-ethylisonicotinoyl)-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5628850.png)
![6-fluoro-4-(2-oxa-7-azaspiro[4.5]dec-7-ylcarbonyl)quinolin-2(1H)-one](/img/structure/B5628851.png)
![N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3-methylbutanamide](/img/structure/B5628855.png)
![3-(5-{3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]propyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B5628858.png)

![2-(6-ethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B5628868.png)

![N-[2-(5-isopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N,3-dimethyl-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5628880.png)
![methyl 4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate](/img/structure/B5628884.png)

![N-(2-methoxyethyl)-1-methyl-5-(1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-ylcarbonyl)-1H-benzimidazol-2-amine](/img/structure/B5628889.png)
![3-fluoro-5-methyl-2-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]imidazo[1,2-a]pyridine](/img/structure/B5628916.png)
![3-methoxy-1-(2-{4-[(3-methylphenyl)thio]piperidin-1-yl}-2-oxoethyl)pyridin-2(1H)-one](/img/structure/B5628922.png)
